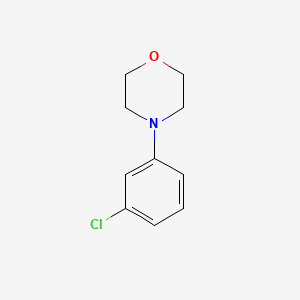

4-(3-Chlorophenyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFXKHJDUXYNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457577 | |

| Record name | 4-(3-chlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41605-90-7 | |

| Record name | 4-(3-chlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Chlorophenyl)morpholine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(3-Chlorophenyl)morpholine (CAS No: 41605-90-7), a key heterocyclic intermediate in the fields of pharmaceutical and fine chemical synthesis. The morpholine scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The introduction of a chlorophenyl moiety modulates the electronic and lipophilic properties of the molecule, making it a versatile building block for drug discovery and development. This document delves into the core physicochemical properties, provides a detailed, field-proven synthesis protocol via Buchwald-Hartwig amination with mechanistic insights, outlines expected analytical and spectroscopic characterization, discusses its applications as a synthetic precursor, and establishes best practices for safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this valuable compound in their work.

Introduction: The Strategic Value of Substituted Phenylmorpholines

The morpholine ring is a six-membered saturated heterocycle featuring both an amine and an ether functional group. Its unique physicochemical properties, including its pKa (the conjugate acid is typically around 8.5), which allows for protonation at physiological pH, and its ability to improve the aqueous solubility and metabolic stability of a parent molecule, have established it as a cornerstone in medicinal chemistry.[1] Morpholine-containing compounds have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

Strategic functionalization of the morpholine nitrogen with an aromatic group, such as a phenyl ring, creates a scaffold ripe for further modification. The introduction of a halogen, specifically a chlorine atom, onto this phenyl ring is a common and powerful tactic in drug design.[4] The chlorine atom at the meta-position, as in this compound, significantly influences the molecule's electronic distribution, lipophilicity (LogP), and metabolic profile. This substitution can enhance binding affinity to biological targets through specific halogen bonding interactions or by altering the molecule's overall conformation and electronic properties, thereby serving as a crucial intermediate for a new generation of therapeutic agents.[5]

Core Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its successful application in any synthetic or analytical workflow. This compound is typically supplied as a stable, crystalline solid, facilitating ease of handling and weighing.

| Property | Value | Source(s) |

| CAS Number | 41605-90-7 | [6] |

| Molecular Formula | C₁₀H₁₂ClNO | [6] |

| Molecular Weight | 197.66 g/mol | [6] |

| IUPAC Name | This compound | |

| Synonyms | N-(m-Chlorophenyl)morpholine | |

| Appearance | White to off-white crystalline powder | |

| Purity (Typical) | ≥98% | [6] |

| Storage Temperature | 2-8°C | |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | |

| LogP (Calculated) | 2.18 |

Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination

The formation of the C-N bond between an aryl halide and an amine is one of the most critical transformations in modern organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as the gold standard for this purpose due to its high efficiency, broad substrate scope, and functional group tolerance, even with historically challenging substrates like aryl chlorides.[7]

Mechanistic Rationale

The choice of the Buchwald-Hartwig amination is predicated on its reliability for constructing the aryl-amine bond. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, which is the rate-limiting step for chlorides due to the strength of the C-Cl bond. This is overcome by using electron-rich, sterically demanding phosphine ligands (e.g., XPhos, SPhos) that promote this difficult oxidative addition. Following coordination of the morpholine and deprotonation by a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the resulting palladium-amido complex undergoes reductive elimination to furnish the desired this compound and regenerate the active Pd(0) catalyst.[5][7]

Experimental Protocol

This protocol is a representative procedure and may require optimization based on specific reagent purity and equipment.

-

Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%). Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (2.0 equivalents). Add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 10 minutes to form the active catalyst.

-

Substrate Coupling: Add 1,3-dichlorobenzene (1.0 equivalent) followed by morpholine (1.1 equivalents) to the reaction mixture via syringe. Note: Using 1,3-dichlorobenzene allows for a single coupling event under controlled conditions; alternatively, 3-chloroaniline can be used.

-

Reaction: Heat the reaction mixture to 100-110°C and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting aryl chloride is consumed (typically 6-24 hours).

-

Work-up: Cool the mixture to room temperature and quench cautiously with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. The following section details the expected spectroscopic signatures for this compound based on its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted chemical shifts (δ) in CDCl₃. Actual values may vary slightly.

-

¹H NMR:

-

Aromatic Protons (Ar-H): Expect a complex multiplet pattern between δ 6.8-7.3 ppm integrating to 4 protons. The proton between the two chloro-substituents (at C2) will likely be a triplet or singlet-like peak around δ 6.9 ppm. The other three protons will appear as multiplets.

-

Morpholine Protons (-O-CH₂-): A triplet around δ 3.8-3.9 ppm, integrating to 4 protons, corresponding to the methylene groups adjacent to the oxygen atom.

-

Morpholine Protons (-N-CH₂-): A triplet around δ 3.1-3.3 ppm, integrating to 4 protons, corresponding to the methylene groups adjacent to the nitrogen atom.

-

-

¹³C NMR:

-

Aromatic Carbons (Ar-C): Expect 6 signals in the aromatic region (δ 115-152 ppm). The carbon attached to the nitrogen (C1') will be downfield (~151 ppm). The carbon attached to the chlorine (C3') will be around δ 135 ppm. The other four aromatic carbons will appear between δ 115-130 ppm.

-

Morpholine Carbons (-O-CH₂-): A signal around δ 66-67 ppm.[8][9]

-

Morpholine Carbons (-N-CH₂-): A signal around δ 49-50 ppm.[8][9]

-

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry should reveal a clear molecular ion peak (M⁺).

-

Expected M⁺: m/z = 197.

-

Isotopic Pattern: A characteristic M+2 peak at m/z = 199 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Key Fragments: Expect fragmentation of the morpholine ring, leading to characteristic losses and fragment ions.

Infrared (IR) Spectroscopy

-

C-H stretching (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (Aliphatic): Strong peaks in the 2850-2960 cm⁻¹ region.[10]

-

C=C stretching (Aromatic): Peaks in the 1475-1600 cm⁻¹ region.

-

C-N stretching (Aryl-amine): A strong peak around 1230-1250 cm⁻¹.

-

C-O-C stretching (Ether): A strong, characteristic peak around 1115-1125 cm⁻¹.[10]

-

C-Cl stretching: A peak in the 700-800 cm⁻¹ region, characteristic of meta-substitution.

Applications in Synthesis

This compound is not typically an end-product but rather a valuable intermediate. Its utility arises from the two distinct reactive handles it possesses: the activated chlorophenyl ring and the morpholine nitrogen (though the latter is less reactive after arylation).

-

Further Cross-Coupling Reactions: The C-Cl bond can participate in further cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce additional complexity, building out from the phenyl ring.

-

Modification of the Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the chloro- and morpholino- groups will direct incoming electrophiles to specific positions.

-

Scaffold for Libraries: It serves as a foundational scaffold for creating libraries of compounds for high-throughput screening in drug discovery programs. The 3-chloro position provides a vector for diversification.

Safety, Handling, and Storage

While a specific, comprehensive safety datasheet for this compound is not widely available, safe handling procedures can be established based on the parent compound, morpholine, and related halogenated aryl amines.

-

Hazard Classification (Anticipated): Based on analogs like 4-(4-chlorophenyl)morpholine, the compound should be treated as harmful if swallowed and toxic in contact with skin. It is also expected to cause skin and serious eye irritation.[11]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is appropriate for incidental contact), and safety glasses or goggles.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C to ensure long-term stability.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in the strategic combination of the medicinally important morpholine scaffold and a functionalized chlorophenyl group. Its synthesis is reliably achieved through robust methods like the Buchwald-Hartwig amination. A thorough understanding of its physicochemical properties and spectroscopic signatures, as outlined in this guide, is essential for its effective use. For researchers in drug discovery and organic synthesis, this compound represents a versatile platform for the development of novel and complex molecules with significant therapeutic potential.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry of this compound: Properties, Synthesis, and Applications. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-[N-(3-Chlorophenyl)-4-methylphenylsulfonimidoyl]morpholine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

-

ResearchGate. (n.d.). The coupling of chlorobenzene with morpholine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine, 4-(4-chloro-2-nitrophenyl)-. Retrieved from [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(4-Chlorophenyl)morpholine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine, 4-phenyl-. Retrieved from [Link]

- Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]

-

ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(3-Morpholinophenyl)morpholine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-(4-Chlorophenyl)morpholine-4-carboxamide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-(4-Chlorophenyl)morpholine. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Morpholine, 4-phenyl- [webbook.nist.gov]

- 3. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-(4-Chlorophenyl)morpholine | C10H12ClNO | CID 10420251 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of 4-(3-Chlorophenyl)morpholine: A Senior Application Scientist's In-depth Technical Guide

Introduction

4-(3-Chlorophenyl)morpholine is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, making its efficient and scalable production a topic of significant interest to researchers, scientists, and drug development professionals. The N-aryl morpholine scaffold is a privileged structural motif found in numerous bioactive molecules.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying mechanistic principles, practical experimental protocols, and a comparative analysis of the available methods. Our discussion will primarily center on the two most prominent C-N bond-forming strategies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Core Synthetic Strategies: A Comparative Overview

The construction of the C-N bond between the 3-chlorophenyl moiety and the morpholine ring is the central challenge in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods to achieve this transformation.

| Synthetic Route | Catalyst System | Typical Reaction Conditions | Key Advantages | Key Disadvantages |

| Buchwald-Hartwig Amination | Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos, RuPhos, BINAP) | Anhydrous, inert atmosphere; Base (e.g., NaOtBu, K₃PO₄); Solvent (e.g., Toluene, Dioxane); 80-110°C | High yields, excellent functional group tolerance, milder conditions than classical methods, broad substrate scope. | Cost of palladium and specialized ligands, sensitivity to air and moisture, potential for catalyst deactivation.[2][3] |

| Ullmann Condensation | Copper catalyst (e.g., CuI, Cu₂O, activated copper powder) often with a ligand (e.g., L-proline, phenanthroline) | High temperatures (often >150°C); Polar aprotic solvent (e.g., DMF, NMP); Base (e.g., K₂CO₃) | Lower cost of copper catalyst, suitable for large-scale industrial synthesis. | Harsh reaction conditions, often requires stoichiometric amounts of copper, limited substrate scope compared to Buchwald-Hartwig, potential for side reactions.[4][5] |

Palladium-Catalyzed Buchwald-Hartwig Amination: A Detailed Exploration

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad applicability and high efficiency.[6] The reaction involves the palladium-catalyzed cross-coupling of an aryl halide (or pseudohalide) with an amine in the presence of a base. For the synthesis of this compound, this translates to the coupling of a 3-chloro-substituted aryl halide with morpholine.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that underscores the importance of each reaction component. The general mechanism proceeds through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the aryl halide (e.g., 1-bromo-3-chlorobenzene or 1,3-dichlorobenzene) to form a Pd(II) intermediate. The choice of phosphine ligand is critical at this stage, as bulky, electron-rich ligands facilitate this often rate-limiting step, especially for less reactive aryl chlorides.

-

Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex. Subsequent deprotonation by the base (e.g., sodium tert-butoxide) forms a palladium-amido complex.

-

Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle. Reductive elimination is often the product-forming and turnover-limiting step.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol is a representative procedure adapted from literature for the N-arylation of morpholine with an aryl chloride.

Materials:

-

1-Bromo-3-chlorobenzene (or 1,3-dichlorobenzene) (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.015 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Anhydrous Toluene

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(dba)₂ (0.015 equiv), XPhos (0.03 equiv), and sodium tert-butoxide (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

-

Add 1-bromo-3-chlorobenzene (1.0 equiv) followed by morpholine (1.2 equiv) to the reaction mixture.

-

Heat the reaction mixture to 100-110°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Copper-Catalyzed Ullmann Condensation: The Classical Approach

The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst.[4] While traditionally requiring harsh reaction conditions, modern protocols have improved its utility.[7]

Mechanistic Insights

The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to involve copper(I) species. A plausible pathway includes:

-

Formation of a Copper(I) Amide: The copper(I) catalyst reacts with morpholine in the presence of a base to form a copper(I) morpholide intermediate.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a copper(III) intermediate.

-

Reductive Elimination: The copper(III) species undergoes reductive elimination to form the desired N-aryl morpholine and a copper(I) halide. The active copper(I) catalyst can be regenerated in the presence of a base.

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: Ullmann Synthesis of this compound

This protocol is a general representation of a modern Ullmann-type N-arylation.

Materials:

-

1-Iodo-3-chlorobenzene (1.0 equiv)

-

Morpholine (1.5 equiv)

-

Copper(I) Iodide (CuI) (0.1 equiv)

-

L-proline (0.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a round-bottom flask, add CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).

-

Add 1-iodo-3-chlorobenzene (1.0 equiv) and morpholine (1.5 equiv) to the flask.

-

Add anhydrous DMSO as the solvent.

-

Heat the reaction mixture to 120-150°C under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Conclusion and Future Perspectives

Both the Buchwald-Hartwig amination and the Ullmann condensation represent powerful and effective methods for the synthesis of this compound. The choice between these two primary routes will often depend on factors such as the desired scale of the reaction, cost considerations, and the available laboratory infrastructure.

The Buchwald-Hartwig amination generally offers higher yields, milder reaction conditions, and a broader tolerance of functional groups, making it a preferred method in many research and development settings. Continuous advancements in ligand design are further expanding the capabilities of this reaction, even for challenging substrates like aryl chlorides.

The Ullmann condensation, while traditionally more demanding, remains a viable and cost-effective option, particularly for large-scale industrial production where the lower cost of copper is a significant advantage. Modern ligand-assisted protocols have substantially improved the efficiency and scope of the Ullmann reaction.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the use of non-precious metal catalysts, reactions in greener solvents, and processes that operate at lower temperatures and with lower catalyst loadings, further enhancing the accessibility and industrial applicability of these vital synthetic transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. xray.uky.edu [xray.uky.edu]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Ullmann Reaction [organic-chemistry.org]

The Enigmatic Mechanism of Action of 4-(3-Chlorophenyl)morpholine: A Review of Current Knowledge

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Elucidating a Core Mechanism

In the landscape of pharmaceutical research and development, the journey of a molecule from a synthetic intermediate to a well-characterized therapeutic agent is often long and complex. 4-(3-Chlorophenyl)morpholine stands as a compelling case study in this regard. Despite its presence as a key structural motif in a variety of biologically active compounds, a comprehensive, publicly available body of research detailing its intrinsic mechanism of action remains elusive. This technical guide, therefore, deviates from a traditional whitepaper format that would detail a specific signaling pathway or receptor interaction. Instead, it aims to provide a transparent overview of the current scientific understanding, or lack thereof, of this compound's direct pharmacological effects. It will synthesize the available information on its role as a chemical building block and explore the broader context of morpholine-containing compounds to offer a scientifically grounded perspective on its potential, yet unconfirmed, biological activities.

This compound: A Profile as a Synthetic Intermediate

Currently, the primary role of this compound in the scientific literature is that of a versatile chemical intermediate.[1][2][3] Its chemical structure, featuring a morpholine ring attached to a chlorophenyl group, makes it a valuable precursor in the synthesis of more complex molecules with diverse pharmacological applications. The morpholine moiety, a six-membered heterocyclic amine containing an ether linkage, is a common feature in many approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.

The key takeaway from the existing chemical and pharmaceutical literature is that this compound is a starting material, a foundational piece upon which more intricate molecular architectures with specific biological targets are built. There is a notable absence of studies that have investigated the compound as a standalone agent to determine its own pharmacological profile.

The Broader Pharmacological Context of Morpholine-Containing Compounds

While direct evidence for the mechanism of action of this compound is lacking, an examination of the broader class of morpholine-containing compounds can provide valuable, albeit speculative, insights. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide array of therapeutic uses.[4][5][6]

Table 1: Diverse Pharmacological Activities of Morpholine-Containing Compounds

| Therapeutic Area | Example Mechanism of Action |

| Oncology | Inhibition of protein kinases (e.g., PI3K, EGFR) |

| Infectious Diseases | Antifungal, antibacterial, and antiviral activities |

| Central Nervous System | Antidepressant, antipsychotic (e.g., dopamine D4 receptor antagonism), and neuroprotective effects[7][8] |

| Inflammation | Anti-inflammatory and analgesic properties |

The diverse activities of these compounds underscore the challenge in predicting the specific mechanism of this compound without direct experimental data. The biological effect of a morpholine-containing molecule is highly dependent on the other substituents attached to the morpholine ring and the overall three-dimensional structure of the compound.

Hypothetical Mechanisms and Avenues for Future Research

Given the structural similarity of this compound to moieties found in CNS-active compounds, particularly those with a phenylpiperazine or related scaffold, one could hypothesize potential interactions with neurotransmitter receptors. For instance, some arylpiperazine derivatives are known to interact with serotonergic and dopaminergic receptors. However, it is crucial to emphasize that this is purely speculative without supporting binding assay data for this compound.

To elucidate the core mechanism of action of this compound, a systematic experimental approach would be necessary. The following workflow outlines a potential research program to characterize its pharmacological profile.

Diagram 1: Proposed Experimental Workflow for Characterizing the Mechanism of Action of this compound

Caption: A logical workflow for the initial pharmacological characterization of a compound with an unknown mechanism of action.

Experimental Protocols:

1. Broad Panel Receptor Screening:

-

Objective: To identify potential molecular targets of this compound.

-

Methodology:

-

Submit the compound to a commercial or in-house broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

The compound is typically tested at a fixed concentration (e.g., 10 µM) against a large number of receptors, ion channels, enzymes, and transporters.

-

Data is reported as the percent inhibition or stimulation of radioligand binding or functional activity.

-

Significant "hits" (e.g., >50% inhibition) are identified for further investigation.

-

-

Causality: This unbiased approach allows for the discovery of unexpected biological activities and provides a starting point for more focused studies.

2. Radioligand Binding Assays for Hit Validation:

-

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor identified in the initial screen.

-

Methodology:

-

Prepare cell membranes or purified receptors expressing the target of interest.

-

Incubate the membranes/receptors with a constant concentration of a radiolabeled ligand (a known binder to the target) and varying concentrations of the unlabeled test compound (this compound).

-

After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

The data is used to generate a competition curve and calculate the IC50, which is then converted to the Ki using the Cheng-Prusoff equation.

-

-

Self-Validation: The inclusion of a known reference compound as a positive control validates the assay performance. The use of non-specific binding controls ensures that the measured binding is specific to the target receptor.

Conclusion: A Call for Empirical Investigation

References

At present, there are no direct, authoritative sources detailing the mechanism of action of this compound. The following references provide context on its role as a chemical intermediate and the broader pharmacological significance of the morpholine scaffold.

-

3-(4-Chlorophenyl)morpholine hydrochloride - Chem-Impex. This product information sheet describes a related compound as a versatile intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders. Available at: [Link]

-

The Chemistry of this compound: Properties, Synthesis, and Applications. This article highlights the use of this compound as an important raw material and intermediate in organic synthesis and pharmaceuticals. Available at: [Link]

-

Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. This review discusses the synthesis and broad pharmaceutical applications of morpholine-containing compounds. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. A research article describing the synthesis and antimicrobial activity of novel morpholine derivatives. Available at: [Link]

-

Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC. This paper details the development of morpholine-based compounds as selective dopamine D4 receptor antagonists. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. A review covering the synthesis and structure-activity relationships of various morpholine derivatives. Available at: [Link]

-

Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus - Taylor & Francis. A study on the antimicrobial properties of morpholine-containing compounds. Available at: [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. This review highlights the importance of the morpholine moiety in medicinal chemistry. Available at: [Link]

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - MDPI. Research on morpholine derivatives as potential treatments for neurodegenerative diseases. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. A review on the role of the morpholine ring in CNS drug development. Available at: [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC - PubMed Central. Research on piperidine-based D4 receptor antagonists, providing a structural context for potential morpholine-based analogs. Available at: [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. A comprehensive review of the pharmacological activities of morpholine-containing compounds. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(4-Chlorophenyl)morpholine-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. chemscene.com [chemscene.com]

A Technical Guide to the Spectroscopic Characterization of 4-(3-Chlorophenyl)morpholine

Abstract: This guide provides an in-depth analysis of the spectroscopic data for 4-(3-Chlorophenyl)morpholine, a key intermediate in pharmaceutical and materials science. We present a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying principles of spectral interpretation and detailed experimental protocols. By integrating these analytical techniques, we provide a robust framework for the unequivocal structural confirmation and purity assessment of this compound.

Introduction and Molecular Structure

This compound is a substituted aromatic amine with a morpholine moiety. The chlorine atom on the phenyl ring and the nitrogen atom of the morpholine ring significantly influence its chemical properties and, consequently, its spectroscopic signatures. Accurate structural elucidation is paramount for its application in synthesis and drug design. The molecular structure is confirmed by a combination of spectroscopic methods, each providing a unique piece of the structural puzzle.

Below is the chemical structure of this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1][2] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the molecule.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra for a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] The choice of solvent is crucial to avoid interfering signals from the solvent itself.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) and a longer acquisition time are typically required compared to ¹H NMR.[3]

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. For ¹H NMR, the chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the morpholine ring protons. The electron-withdrawing nature of the chlorine atom and the nitrogen of the morpholine ring deshields the aromatic protons, causing them to appear at higher chemical shifts.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.80-7.25 | Multiplet | 4H |

| -O-CH₂- | 3.85 | Triplet | 4H |

| -N-CH₂- | 3.20 | Triplet | 4H |

-

Aromatic Protons (6.80-7.25 ppm): The protons on the 3-chlorophenyl ring appear as a complex multiplet due to spin-spin coupling between them. The exact chemical shifts and coupling patterns depend on the substitution pattern.

-

Morpholine Protons (-O-CH₂- at ~3.85 ppm): The four protons on the carbons adjacent to the oxygen atom are chemically equivalent and appear as a triplet. They are deshielded by the electronegative oxygen atom.

-

Morpholine Protons (-N-CH₂- at ~3.20 ppm): The four protons on the carbons adjacent to the nitrogen atom are also chemically equivalent and appear as a triplet. They are slightly less deshielded than the protons next to the oxygen.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-Cl | ~135 |

| Aromatic C-N | ~150 |

| Aromatic C-H | 115-130 |

| -O-CH₂- | ~67 |

| -N-CH₂- | ~49 |

-

Aromatic Carbons (115-150 ppm): The six aromatic carbons give rise to distinct signals. The carbon attached to the nitrogen (C-N) is significantly deshielded and appears at the highest chemical shift in this region. The carbon bearing the chlorine atom (C-Cl) also shows a distinct chemical shift. The remaining four aromatic carbons appear in the typical aromatic region.

-

Morpholine Carbons (-O-CH₂- at ~67 ppm): The two equivalent carbons adjacent to the oxygen atom are deshielded and appear at a higher chemical shift.

-

Morpholine Carbons (-N-CH₂- at ~49 ppm): The two equivalent carbons adjacent to the nitrogen atom are less deshielded than those next to the oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[4][5]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric and instrumental contributions.[6]

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.[4][7]

-

Pressure Application: Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[4]

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.[4][6]

IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2950-2800 | Aliphatic C-H stretch | Strong |

| 1600-1450 | Aromatic C=C stretch | Medium-Strong |

| 1250-1000 | C-N and C-O stretch | Strong |

| 800-600 | C-Cl stretch | Strong |

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): These absorptions are characteristic of the C-H bonds on the phenyl ring.

-

Aliphatic C-H Stretch (2950-2800 cm⁻¹): These strong bands arise from the stretching vibrations of the C-H bonds in the morpholine ring.

-

Aromatic C=C Stretch (1600-1450 cm⁻¹): These bands are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

-

C-N and C-O Stretch (1250-1000 cm⁻¹): The strong absorptions in this region are characteristic of the C-N and C-O single bond stretching vibrations within the morpholine ring.

-

C-Cl Stretch (800-600 cm⁻¹): A strong band in this region is indicative of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[8][9] Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like this compound.[10][11]

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.[10]

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).[11][12]

-

Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragments and neutral radicals.[12]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

MS Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions.

Expected Molecular Ion Peak (M⁺•):

-

C₁₀H₁₂³⁵ClNO: m/z = 197

-

C₁₀H₁₂³⁷ClNO: m/z = 199 (Isotopic peak due to ³⁷Cl, with an abundance of about one-third of the M⁺• peak)

Major Fragmentation Pathways:

The fragmentation of this compound is expected to occur primarily at the bonds adjacent to the nitrogen and oxygen atoms of the morpholine ring and through the loss of the chlorine atom or the entire chlorophenyl group.

Sources

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. agilent.com [agilent.com]

- 5. measurlabs.com [measurlabs.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. researchgate.net [researchgate.net]

- 8. bitesizebio.com [bitesizebio.com]

- 9. rroij.com [rroij.com]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Biological Activity of 4-(3-Chlorophenyl)morpholine Derivatives

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design. When coupled with a 3-chlorophenyl group, the resulting 4-(3-chlorophenyl)morpholine core gives rise to a class of derivatives with a broad and compelling spectrum of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of these promising compounds, grounded in field-proven insights and robust experimental data.

The this compound Core: A Building Block for Bioactivity

The this compound molecule, with the chemical formula C₁₀H₁₂ClNO, serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds.[1][2] Its structure, featuring a morpholine ring attached to a benzene ring substituted with a chlorine atom at the meta position, provides a versatile foundation for chemical modification. The morpholine moiety can enhance pharmacokinetic properties, while the chlorophenyl group can engage in various interactions with biological targets.[1][3]

General Synthesis Strategy

The synthesis of this compound derivatives typically begins with the core structure, which can be synthesized through several established routes. A common method involves the reaction of a substituted aniline with a dihaloethane derivative. For instance, this compound can be prepared by heating 3-chloroaniline with di(2-chloroethyl) ether in the presence of a base.[4]

Caption: General synthesis of the this compound core.

Once the core is obtained, further derivatization can be achieved through various chemical reactions, such as the formation of Schiff bases by reacting an amino-functionalized derivative with aldehydes or ketones.[5][6][7][8] These Schiff bases have shown significant promise as antimicrobial and anticancer agents.[9][10][11][12][13]

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of critical enzymes in cancer cell proliferation and survival.

Inhibition of VEGFR-2: A Strategy Against Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[14][15] Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several studies have highlighted the potential of morpholine derivatives as VEGFR-2 inhibitors.[11][16][17][18] The this compound scaffold can be incorporated into molecules that bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Topoisomerase II Inhibition: Inducing DNA Damage in Cancer Cells

Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication and transcription.[4][13] Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[19][20] Certain derivatives incorporating the morpholine scaffold have demonstrated potent topoisomerase II inhibitory activity. The planar aromatic systems often found in these derivatives can intercalate into DNA, while the morpholine moiety can interact with the enzyme itself, stabilizing the DNA-enzyme cleavage complex.

Table 1: Anticancer Activity of Selected Morpholine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Morpholine-substituted quinazolines | MCF-7 (Breast) | 3.15 - 6.44 | Apoptosis, G1 phase arrest | [21] |

| A549 (Lung) | 8.55 - 10.38 | Apoptosis, G1 phase arrest | [21] | |

| SHSY-5Y (Neuroblastoma) | 3.36 - 9.54 | Apoptosis, G1 phase arrest | [21] | |

| Morpholine derived Schiff base complexes | MCF-7 (Breast) | Moderate cytotoxicity | Not specified | [10] |

| HepG2 (Liver) | Inhibitory activity | Not specified | [11] |

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives, particularly in the form of Schiff bases, have shown promising antibacterial and antifungal activities.[5][6][8][9]

Mechanism of Antimicrobial Action

The precise mechanisms by which these compounds exert their antimicrobial effects are still under investigation, but it is believed that the imine (-C=N-) group of the Schiff base is crucial for their activity.[22] This functional group may interfere with microbial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes. The lipophilicity conferred by the aromatic rings and the morpholine moiety can facilitate the passage of the compounds across microbial cell membranes.

Table 2: Antimicrobial Activity of Selected Morpholine-derived Schiff Bases

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Staphylococcus aureus | 25 | [6] |

| Staphylococcus epidermidis | 19 | [6] | |

| Bacillus cereus | 21 | [6] | |

| Micrococcus luteus | 16 | [6] | |

| Escherichia coli | 29 | [6] | |

| Candida albicans | 20 | [6] | |

| Aspergillus niger | 40 | [6] |

Central Nervous System Activity: Exploring Antidepressant Potential

The morpholine scaffold is present in several centrally acting drugs, including some antidepressants.[3][23] This is attributed to its ability to improve brain permeability and interact with various CNS targets.[3] While direct studies on the antidepressant effects of this compound derivatives are limited, the structural similarities to known monoamine reuptake inhibitors suggest a potential mechanism of action.

Hypothetical Mechanism: Monoamine Reuptake Inhibition

Many antidepressant drugs function by inhibiting the reuptake of neurotransmitters such as serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.[24][25] It is plausible that certain this compound derivatives could bind to and inhibit the serotonin transporter (SERT) and/or the norepinephrine transporter (NET). Further research, including in vivo studies like the forced swim test and neurotransmitter reuptake assays, is needed to validate this hypothesis.[19][26][27][28]

Caption: Hypothetical mechanism of antidepressant action via monoamine reuptake inhibition.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following sections outline standardized methods for the synthesis of a representative derivative and for key biological assays.

Synthesis of a Representative Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from an amino-functionalized this compound derivative and a substituted aldehyde.

Step 1: Synthesis of 4-(4-aminophenyl)morpholine

-

This intermediate can be prepared from 4-(4-nitrophenyl)morpholine via reduction.

Step 2: Synthesis of the Schiff Base

-

Dissolve 4-(4-aminophenyl)morpholine (1 equivalent) in a suitable solvent such as ethanol.

-

Add the desired substituted aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

Recrystallize the product from a suitable solvent to obtain the pure Schiff base.

-

Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12][29]

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[6][8]

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

Step-by-Step Methodology:

-

Prepare a reaction mixture containing recombinant human VEGFR-2, a suitable kinase buffer, ATP, and a substrate (e.g., a poly(Glu, Tyr) peptide).[5][18][30]

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding the enzyme or ATP.

-

Incubate the reaction at 30-37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based ATP consumption assays (e.g., Kinase-Glo®) or antibody-based detection (e.g., ELISA).[5][18][30]

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II.

Step-by-Step Methodology:

-

Prepare a reaction mixture containing topoisomerase II, a reaction buffer, ATP, and catenated kinetoplast DNA (kDNA) as the substrate.[7][8][16][31]

-

Add the test compound at various concentrations.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide). Catenated kDNA remains in the well, while decatenated DNA migrates into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA.[7][8][16][31]

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant potential in the fields of oncology and infectious diseases, with emerging possibilities in the treatment of central nervous system disorders. The anticancer activity of these compounds is often mediated through the inhibition of key enzymes such as VEGFR-2 and topoisomerase II. In the realm of antimicrobial research, Schiff base derivatives have shown potent activity against a range of bacteria and fungi.

While the antidepressant potential of this compound derivatives is an intriguing area for future exploration, it remains largely underexplored. Future research should focus on:

-

Synthesizing and screening a broader library of this compound derivatives to establish more definitive structure-activity relationships for each biological activity.

-

Elucidating the detailed molecular mechanisms of action, particularly for their antimicrobial and potential antidepressant effects.

-

Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.

By leveraging the unique properties of the this compound core, the scientific community is well-positioned to develop next-generation therapeutics to address some of the most pressing challenges in human health.

References

-

synthesis and characterization of novel schiff base of quinolin aldehyde with 4- (4-aminophenyl) morpholin-3-one derivatives and its antimicrobial activity. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents. (2011). PubMed. Retrieved January 2, 2026, from [Link]

-

Topoisomerase Assays. (2017). PubMed Central (PMC). Retrieved January 2, 2026, from [Link]

-

Topoisomerase Assays. (2001). PubMed Central (PMC). Retrieved January 2, 2026, from [Link]

-

Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections. (2024). MDPI. Retrieved January 2, 2026, from [Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). RSC Publishing. Retrieved January 2, 2026, from [Link]

-

Clinical development of VEGFR-2 inhibitors. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

The Chemistry of this compound: Properties, Synthesis, and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

-

Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. (2013). MDPI. Retrieved January 2, 2026, from [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 2, 2026, from [Link]

-

Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. (2014). Journal of Applied Pharmaceutical Science. Retrieved January 2, 2026, from [Link]

-

Synthesis and spectral characterization of Schiff base complexes of Cu(II), Co(II), Zn(II) and VO(IV) containing 4-(4-aminophenyl)morpholine derivatives: antimicrobial evaluation and anticancer studies. (2014). PubMed. Retrieved January 2, 2026, from [Link]

-

In vitro VEGFR-2 inhibitory assay. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

The Chemistry of this compound: Properties, Synthesis, and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed Central (PMC). Retrieved January 2, 2026, from [Link]

-

Synthesis, characterization, and anticancer activity of Schiff bases. (2019). PubMed. Retrieved January 2, 2026, from [Link]

- Synthesis method of substituted N-phenyl morpholine compound. (n.d.). Google Patents.

-

VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 2, 2026, from [Link]

-

Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Antidepressant and anti-anxiety like effects of 4i (N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide), a novel 5-HT3 receptor antagonist in acute and chronic neurobehavioral rodent models. (2014). PubMed. Retrieved January 2, 2026, from [Link]

-

Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed. Retrieved January 2, 2026, from [Link]

-

Novel Antimuscarinic Antidepressant-like Compounds with Reduced Effects on Cognition. (2018). ASPET Journals. Retrieved January 2, 2026, from [Link]

-

Antitumor agents. 111. New 4-hydroxylated and 4-halogenated anilino derivatives of 4'-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II. (1991). PubMed. Retrieved January 2, 2026, from [Link]

-

Serotonin and norepinephrine uptake inhibiting activity of centrally acting analgesics: structural determinants and role in antinociception. (1995). PubMed. Retrieved January 2, 2026, from [Link]

-

N-(4-Chlorophenyl)morpholine-4-carboxamide. (2011). PubMed Central (PMC). Retrieved January 2, 2026, from [Link]

-

New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2023). MDPI. Retrieved January 2, 2026, from [Link]

-

Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. (2020). MDPI. Retrieved January 2, 2026, from [Link]

- EP3082782A1 - SEROTONIN-NOREPINEPHRINE REUPTAKE INHIBITORS (SNRIs) AND SIGMA RECEPTOR LIGANDS COMBINATIONS. (n.d.). Google Patents.

-

Serotonin–norepinephrine–dopamine reuptake inhibitor. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

Antidepressant-like Effects of Representative Types of Food and Their Possible Mechanisms. (2023). MDPI. Retrieved January 2, 2026, from [Link]

-

3-Chloro-4-morpholinoaniline. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). PubMed. Retrieved January 2, 2026, from [Link]

-

The Prodrug 4-Chlorokynurenine Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition. (2015). PubMed. Retrieved January 2, 2026, from [Link]

-

Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. (1994). PubMed. Retrieved January 2, 2026, from [Link]

Sources

- 1. Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation [openmedicinalchemistryjournal.com]

- 2. chemscene.com [chemscene.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. Synthesis and spectral characterization of Schiff base complexes of Cu(II), Co(II), Zn(II) and VO(IV) containing 4-(4-aminophenyl)morpholine derivatives: antimicrobial evaluation and anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Novel Antimuscarinic Antidepressant-like Compounds with Reduced Effects on Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 21. ijpsonline.com [ijpsonline.com]

- 22. mdpi.com [mdpi.com]

- 23. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 25. Serotonin and norepinephrine uptake inhibiting activity of centrally acting analgesics: structural determinants and role in antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Antidepressant and anti-anxiety like effects of 4i (N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide), a novel 5-HT3 receptor antagonist in acute and chronic neurobehavioral rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Prodrug 4-Chlorokynurenine Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. search.cosmobio.co.jp [search.cosmobio.co.jp]

The 4-(3-Chlorophenyl)morpholine Scaffold: A Privileged Pharmacophore in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, prized for its ability to confer advantageous physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] When coupled with a 3-chlorophenyl moiety, it forms the 4-(3-chlorophenyl)morpholine pharmacophore, a structural motif of significant interest in contemporary drug discovery. This guide provides a detailed exploration of this pharmacophore, from its fundamental chemical properties and synthesis to its application in designing targeted therapeutics. We will dissect its role in modulating interactions with key biological targets, such as kinases and central nervous system (CNS) receptors, and provide actionable experimental protocols for its synthesis and evaluation. This document serves as a technical resource for researchers aiming to leverage this powerful scaffold in the development of next-generation therapeutics.

The Strategic Value of the this compound Pharmacophore

The Morpholine Moiety: More Than a Solubilizing Group

The morpholine heterocycle is a "privileged structure" in medicinal chemistry, a distinction earned due to its frequent appearance in successful drug candidates across a wide range of therapeutic areas.[1][3] Its utility stems from a unique combination of features:

-

Physicochemical Modulation : The morpholine ring is often introduced to enhance aqueous solubility, a critical factor for bioavailability.[4] Its weakly basic nitrogen (pKa typically around 7.4) can be protonated at physiological pH, improving solubility and permeability.[5][6]

-

Metabolic Stability : While the morpholine ring can be a site of metabolism, it is generally more stable than other cyclic amines like piperazine, offering a favorable pharmacokinetic profile.[4][7]

-

Target Engagement : The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with target proteins, while the chair-like conformation allows its substituents to be positioned optimally within a binding pocket.[1][6]

-

Synthetic Accessibility : As a versatile and readily available building block, the morpholine ring can be easily incorporated into complex molecules.[1][8]

The 3-Chlorophenyl Group: A Key Modulator of Affinity and Selectivity

The substitution pattern on the phenyl ring is critical for fine-tuning a drug's pharmacological profile. The placement of a chlorine atom at the meta-position (position 3) offers several strategic advantages:

-

Electronic Effects : Chlorine is an electron-withdrawing group, which can influence the basicity of the morpholine nitrogen and the electronic nature of the entire molecule, impacting target binding.

-

Hydrophobic Interactions : The chloro-substituted phenyl ring can engage in favorable hydrophobic and van der Waals interactions within the target's binding site.

-

Metabolic Blocking : The chlorine atom can block a potential site of aromatic hydroxylation by cytochrome P450 enzymes, thereby improving metabolic stability and extending the drug's half-life.

When combined, the this compound unit becomes a potent pharmacophore, balancing improved pharmacokinetics with specific, high-affinity target engagement.

Physicochemical and Pharmacokinetic Profile

Understanding the intrinsic properties of the core scaffold is fundamental to predicting its behavior in a biological system.

Core Physicochemical Properties

The parent compound, this compound, serves as a baseline for its derivatives.

| Property | Value | Source |

| CAS Number | 41605-90-7 | [9] |

| Molecular Formula | C₁₀H₁₂ClNO | [9] |

| Molecular Weight | 197.66 g/mol | [9] |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | [9] |

| LogP (calculated) | 2.1766 | [9] |

| Hydrogen Bond Acceptors | 2 | [9] |

| Hydrogen Bond Donors | 0 | [9] |

| Rotatable Bonds | 1 | [9] |

Table 1: Key physicochemical properties of this compound.

General ADME Considerations

Compounds containing the morpholine scaffold often exhibit favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] The morpholine ring is particularly noted for its role in improving passage across the blood-brain barrier (BBB), a critical attribute for CNS-targeted drugs.[5][10] This is attributed to its balanced lipophilic-hydrophilic profile and reduced pKa value compared to other cyclic amines.[6][11]

Metabolism is often mediated by cytochrome P450 enzymes, and the morpholine ring itself can be a site for oxidation.[4] Early assessment of CYP inhibition and metabolic stability is crucial in the drug development pipeline.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully employed in the design of inhibitors for several important drug target classes.

Kinase Inhibition

Kinases are one of the most heavily targeted enzyme families in oncology and immunology. The morpholine moiety is a well-established pharmacophore for kinase inhibitors, often interacting with the hinge region of the ATP-binding site.

-

Mechanism of Action : The morpholine oxygen can form a critical hydrogen bond with the backbone NH of a hinge residue (e.g., Valine), anchoring the inhibitor in the active site. The 3-chlorophenyl group typically projects into a hydrophobic pocket, contributing to binding affinity and selectivity. For instance, in studies of PI3K inhibitors, the morpholine group is crucial for activity, and its replacement can significantly alter the inhibition profile.[12][13]

-

Structure-Activity Relationship (SAR) : SAR studies on imidazo[1,2-b]pyridazine-based TAK1 inhibitors demonstrated that a 6-substituted morpholine improved kinase inhibition compared to unsubstituted or piperazine-substituted analogs.[14] The 3-chlorophenyl group at a different position contributed to potent nanomolar inhibition. This highlights the synergistic contribution of both parts of the pharmacophore.

Caption: Hypothetical binding mode of the pharmacophore in a kinase active site.

Central Nervous System (CNS) Disorders

The favorable BBB penetration properties of morpholine-containing compounds make them highly attractive for CNS drug discovery.[5][6][10] The aryl-morpholine substructure is structurally similar to endogenous neurotransmitters, allowing it to interact with a variety of CNS receptors.[5]

-

Targeting GPCRs : G-protein coupled receptors (GPCRs) are implicated in a vast number of neurological and psychiatric conditions.[15] Phenylpiperazine derivatives, which are structurally analogous to phenylmorpholines, have been developed as potent ligands for dopamine and serotonin receptors.[16] The 3-chlorophenyl group is a common feature in these ligands, contributing to high-affinity binding.

-

Cholinesterase Inhibition : In the context of Alzheimer's disease, novel quinoline derivatives bearing a morpholine group have been investigated as cholinesterase inhibitors.[17][18] SAR studies revealed that the nature of the substitution on the N-phenyl ring significantly influenced inhibitory potency. While these specific examples may not all feature a 3-chloro substitution, they validate the utility of the aryl-morpholine core in this therapeutic area.

Synthesis and Experimental Protocols

A key advantage of the this compound scaffold is its synthetic tractability.

Protocol: Synthesis of this compound

This protocol describes a common method for synthesizing the core scaffold via Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction.

Objective: To synthesize this compound from 1-bromo-3-chlorobenzene and morpholine.

Materials:

-

1-bromo-3-chlorobenzene

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer, heating mantle

-

Silica gel for column chromatography

-